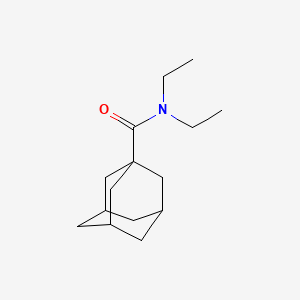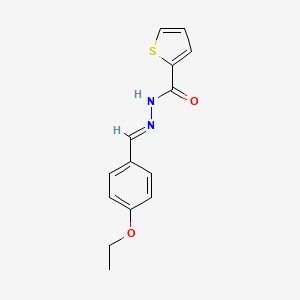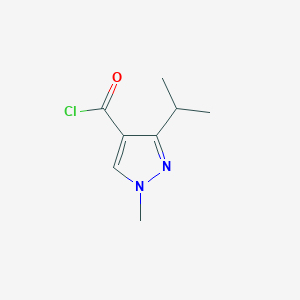
N,N-diethyladamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N,N-diéthyladamantane-1-carboxamide est un composé dérivé de l'adamantane, un hydrocarbure ayant une structure unique en forme de cage. Ce composé est caractérisé par la présence d'un groupe carboxamide lié au noyau adamantane, avec deux groupes éthyles liés à l'atome d'azote. La structure de l'adamantane confère une stabilité et une rigidité importantes à la molécule, ce qui en fait un sujet intéressant pour diverses études chimiques et biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N,N-diéthyladamantane-1-carboxamide implique généralement l'amidation de l'acide adamantane-1-carboxylique avec la diéthylamine. Une méthode courante implique l'utilisation d'un agent de couplage tel que la dicyclohexylcarbodiimide (DCC) pour activer l'acide carboxylique, suivie de l'addition de diéthylamine pour former l'amide souhaité . La réaction est généralement effectuée dans un solvant inerte comme le dichlorométhane à température ambiante.
Méthodes de production industrielle
La production industrielle de N,N-diéthyladamantane-1-carboxamide peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, la purification du produit final est généralement réalisée par recristallisation ou par techniques chromatographiques.
Analyse Des Réactions Chimiques
Types de réactions
Le N,N-diéthyladamantane-1-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe carboxamide en une amine.
Substitution : Le noyau adamantane peut subir des réactions de substitution, où les atomes d'hydrogène sont remplacés par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) sont souvent utilisés.
Substitution : Les réactions d'halogénation peuvent être effectuées en utilisant des halogènes comme le chlore ou le brome en présence d'un catalyseur.
Principaux produits formés
Oxydation : Formation de N,N-diéthyladamantane-1-carboxamide N-oxyde.
Réduction : Formation de N,N-diéthyladamantane-1-amine.
Substitution : Formation de dérivés adamantanes halogénés.
Applications de la recherche scientifique
Le N,N-diéthyladamantane-1-carboxamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris les propriétés antivirales et antibactériennes.
Médecine : Étudié pour son utilisation potentielle dans les systèmes de délivrance de médicaments en raison de la stabilité du noyau adamantane.
Industrie : Utilisé dans le développement de matériaux et de polymères avancés.
Mécanisme d'action
Le mécanisme d'action du N,N-diéthyladamantane-1-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Le noyau adamantane fournit un échafaudage rigide qui peut interagir avec les membranes biologiques, perturbant potentiellement leur fonction. Le groupe carboxamide peut former des liaisons hydrogène avec les protéines cibles, influençant leur activité. Les voies moléculaires exactes impliquées dépendent de l'application et de la cible spécifiques.
Applications De Recherche Scientifique
N,N-diethyladamantane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug delivery systems due to the stability of the adamantane core.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N,N-diethyladamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid scaffold that can interact with biological membranes, potentially disrupting their function. The carboxamide group can form hydrogen bonds with target proteins, influencing their activity. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
N,N-diméthyladamantane-1-carboxamide : Structure similaire, mais avec des groupes méthyles au lieu de groupes éthyles.
Adamantane-1-carboxamide : Dépourvu de la substitution diéthyle sur l'atome d'azote.
N-éthyladamantane-1-carboxamide : Ne contient qu'un seul groupe éthyle sur l'atome d'azote.
Unicité
Le N,N-diéthyladamantane-1-carboxamide est unique en raison de la présence de deux groupes éthyles sur l'atome d'azote, ce qui peut influencer sa réactivité chimique et son activité biologique. Le noyau adamantane fournit une stabilité significative, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C15H25NO |
|---|---|
Poids moléculaire |
235.36 g/mol |
Nom IUPAC |
N,N-diethyladamantane-1-carboxamide |
InChI |
InChI=1S/C15H25NO/c1-3-16(4-2)14(17)15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,3-10H2,1-2H3 |
Clé InChI |
ZQWHHCSEGLAVTC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C12CC3CC(C1)CC(C3)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11709137.png)

![3-(4-Nitrophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11709142.png)



![2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B11709179.png)
![2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one](/img/structure/B11709184.png)
![2-(4-Tert-butylphenoxy)-N'-[(2E,3E)-4-(furan-2-YL)but-3-EN-2-ylidene]acetohydrazide](/img/structure/B11709188.png)

![N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline](/img/structure/B11709194.png)
![4-bromo-N'-[(2Z)-4-(4-chlorophenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11709210.png)
![Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate](/img/structure/B11709211.png)
